Hydroxychloroquine Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

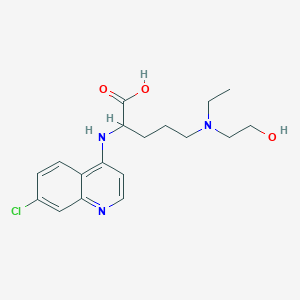

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24ClN3O3 |

|---|---|

Molecular Weight |

365.9 g/mol |

IUPAC Name |

2-[(7-chloroquinolin-4-yl)amino]-5-[ethyl(2-hydroxyethyl)amino]pentanoic acid |

InChI |

InChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25) |

InChI Key |

NGIQEFDBCXQPBR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxychloroquine and the Status of "Hydroxychloroquine Acid" (CAS 645406-24-2)

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the compound specified as "Hydroxychloroquine Acid" with CAS number 645406-24-2. Initial investigation reveals that while this specific chemical entity exists, it is primarily documented as a reference impurity of the well-established drug, Hydroxychloroquine.[1][2][3][4] There is a significant lack of publicly available scientific literature detailing its biological activity, mechanism of action, or specific experimental protocols beyond its use as an analytical standard.

Consequently, this document will first clarify the identity and available information for "this compound" (CAS 645406-24-2). The remainder and core of this guide will then provide an in-depth technical overview of the parent compound, Hydroxychloroquine , for which extensive research and clinical data are available. This will include its established mechanisms of action, relevant signaling pathways, and examples of experimental protocols, presented in the requested format with structured data tables and Graphviz visualizations.

Part 1: "this compound" (CAS 645406-24-2)

"this compound" is the common name for the chemical compound with the IUPAC name 2-((7-Chloroquinolin-4-yl)amino)-5-(ethyl(2-hydroxyethyl)amino)pentanoic acid.[1] It is structurally related to Hydroxychloroquine and is classified as an impurity, available from various chemical suppliers as a reference standard for analytical purposes such as method development and validation.[2][3]

Chemical and Physical Properties

A summary of the available quantitative data for "this compound" is presented below.

| Property | Value | Reference |

| CAS Number | 645406-24-2 | [1][2][5][6] |

| IUPAC Name | 2-((7-Chloroquinolin-4-yl)amino)-5-(ethyl(2-hydroxyethyl)amino)pentanoic acid | [1] |

| Molecular Formula | C18H24ClN3O3 | [5][6] |

| Molecular Weight | 365.85 g/mol | [5] |

| Appearance | Off-white solid | [5] |

| Purity (by HPLC) | ≥98% | [5] |

| Solubility | Methanol | [5] |

| Storage | 2-8 °C | [5] |

Due to the limited scope of its current application as a reference standard, there is no available information on its biological activity, signaling pathways, or detailed experimental protocols in a biological context.

Part 2: Hydroxychloroquine (CAS 118-42-3) - A Technical Overview

Hydroxychloroquine (HCQ) is a 4-aminoquinoline (B48711) drug, widely used for the treatment of malaria, systemic lupus erythematosus (SLE), and rheumatoid arthritis.[4] It is known for its immunomodulatory, anti-inflammatory, and antimalarial properties.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Hydroxychloroquine involves its accumulation in acidic intracellular vesicles, such as endosomes and lysosomes, leading to an increase in their pH. This alkalinization interferes with several cellular processes.

-

Inhibition of Antigen Presentation: By increasing the pH of lysosomes, HCQ inhibits the activity of acidic proteases required for the processing of antigens. This, in turn, impairs the loading of antigenic peptides onto major histocompatibility complex (MHC) class II molecules, leading to a downregulation of the immune response, particularly the activation of T-cells.

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine is known to inhibit the activation of endosomal Toll-like receptors, particularly TLR7 and TLR9.[4] These receptors recognize nucleic acids and their activation leads to the production of type I interferons, which are key mediators in autoimmune diseases like lupus. By binding to nucleic acids or interfering with TLR trafficking, HCQ blocks this inflammatory pathway.

-

Antimalarial Activity: In the context of malaria, HCQ concentrates in the acidic food vacuole of the Plasmodium parasite.[7] It is believed to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme, which kills the parasite.[7]

The following diagram illustrates the key signaling pathways affected by Hydroxychloroquine.

Caption: Signaling pathways modulated by Hydroxychloroquine in an APC.

Experimental Protocols

Detailed experimental protocols involving Hydroxychloroquine are vast and depend on the specific research question. Below are representative methodologies for key experiments.

1. In Vitro Assay for TLR9 Inhibition

-

Objective: To determine the inhibitory effect of Hydroxychloroquine on TLR9 activation.

-

Cell Line: HEK-Blue™ TLR9 cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology:

-

Seed HEK-Blue™ TLR9 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of Hydroxychloroquine (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

-

Stimulate the cells with a TLR9 agonist, such as CpG ODN 2006 (10 µg/mL), for 24 hours.

-

Collect the supernatant and measure SEAP activity using a colorimetric substrate like QUANTI-Blue™ (InvivoGen).

-

Measure absorbance at 620-655 nm and calculate the IC50 value for Hydroxychloroquine.

-

2. In Vitro Antimalarial Activity Assay

-

Objective: To assess the efficacy of Hydroxychloroquine against Plasmodium falciparum.

-

Parasite Strain: Chloroquine-sensitive strain of P. falciparum (e.g., 3D7).

-

Methodology:

-

Culture P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum.

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of Hydroxychloroquine in a 96-well plate.

-

Add the parasitized erythrocytes to the wells and incubate for 48-72 hours.

-

Quantify parasite growth using a SYBR Green I-based fluorescence assay.

-

Measure fluorescence intensity and calculate the IC50 value.

-

The following diagram illustrates a general workflow for in vitro drug screening.

Caption: A generalized workflow for in vitro screening of Hydroxychloroquine.

Quantitative Data

The following tables summarize key quantitative data for Hydroxychloroquine.

Table 1: Pharmacokinetic Properties of Hydroxychloroquine

| Parameter | Value | Reference |

| Bioavailability | 30-100% | [7] |

| Peak Plasma Time | 3-4 hours | [7] |

| Terminal Half-life | 40-50 days | [7] |

| Major Metabolite | Desethylhydroxychloroquine (DHCQ) | [7] |

| Renal Clearance | 16-30% of unchanged drug | [7] |

Table 2: In Vitro Efficacy of Hydroxychloroquine

| Target | Cell Line/Organism | IC50 | Reference |

| P. falciparum (Chloroquine-sensitive) | 3D7 strain | ~10-20 nM | N/A |

| TLR9 Activation | HEK-Blue™ TLR9 | ~1-10 µM | N/A |

| TLR7 Activation | Various reporter cells | ~1-10 µM | N/A |

Note: Specific IC50 values can vary significantly depending on the assay conditions and cell line used. The values provided are representative ranges found in the literature.

Conclusion

While "this compound" (CAS 645406-24-2) is a chemically defined entity, its role is currently confined to that of an analytical reference standard. The lack of data on its biological effects means that for research and drug development purposes, the focus remains on its parent compound, Hydroxychloroquine. This guide has provided a comprehensive technical overview of Hydroxychloroquine, including its mechanisms of action, relevant signaling pathways, and standardized experimental protocols, to serve as a valuable resource for professionals in the field. Further research into the biological activities of Hydroxychloroquine impurities, including "this compound," could be a potential area for future investigation.

References

A Technical Guide to Hydroxychloroquine Carboxylic Acid: IUPAC Nomenclature, Physicochemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of a significant carboxylic acid derivative of hydroxychloroquine (B89500). It details its chemical identity, summarizes key quantitative data from relevant studies, outlines experimental protocols for its analysis, and visualizes its parent compound's biological pathways and associated analytical workflows.

IUPAC Nomenclature and Chemical Identity

The term "Hydroxychloroquine Acid" refers to a specific carboxylic acid derivative of hydroxychloroquine.

-

IUPAC Name: 2-((7-Chloroquinolin-4-yl)amino)-5-(ethyl(2-hydroxyethyl)amino)pentanoic acid[1]

-

Molecular Formula: C18H24ClN3O3[1]

-

Molecular Weight: 365.85 g/mol [1]

-

CAS Number: 645406-24-2[1]

The parent compound, Hydroxychloroquine (HCQ), is chemically defined as:

-

IUPAC Name: 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethan-1-ol[2][3][4]

-

Molecular Weight: 335.88 g/mol [4]

HCQ is metabolized in the liver by cytochrome P450 enzymes into several active metabolites, primarily desethylhydroxychloroquine (DHCQ), desethylchloroquine (B194037) (DCQ), and bisdesethylchloroquine (BDCQ).[5][6][7][8] The formation of carboxylic acid derivatives represents another metabolic pathway.

Quantitative Data

The following tables summarize key pharmacokinetic parameters for hydroxychloroquine and its primary metabolites from various studies. Data for the specific "this compound" is limited; therefore, parameters for the major, more extensively studied metabolites are presented.

Table 1: Pharmacokinetic Parameters of Hydroxychloroquine (HCQ) in Humans

| Parameter | Value | Study Population | Reference |

| Terminal Elimination Half-life (t½) | 32–60 days | Healthy Adults / Patients | [8][9] |

| Volume of Distribution (Vd) | 5522 L (blood), ~40,000 L (plasma) | Patients | [6][8] |

| Protein Binding | ~40-50% | Patients | [6][7][8] |

| Bioavailability | ~74% (oral) | Healthy Adults | [4] |

| Renal Excretion (unchanged) | 16-25% | Patients | [4][6] |

| AUC₀-∞ (COVID-19 Patients) | 71.4 ± 19.3 h·mg/L (serum) | Severely ill COVID-19 Patients | [10] |

Table 2: Pharmacokinetic Parameters of HCQ Metabolites in Humans

| Metabolite | Parameter | Value | Study Population | Reference |

| Desethylhydroxychloroquine (DHCQ) | AUC₀-∞ (COVID-19 Patients) | 56.5 ± 28.3 h·mg/L (serum) | Severely ill COVID-19 Patients | [10] |

| Desethylchloroquine (DCQ) | N/A | N/A | N/A | N/A |

| Bisdesethylchloroquine (BDCQ) | N/A | N/A | N/A | N/A |

Note: Comprehensive pharmacokinetic data for all individual metabolites are not consistently reported across studies.

Table 3: LC-MS/MS Method Validation Parameters for HCQ and Metabolite Quantification

| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (RSD%) | Accuracy | Reference |

| HCQ (mouse blood) | N/A | N/A | 2.3 - 12.9% | Within acceptance limits | [11] |

| DHCQ (mouse blood) | N/A | N/A | 2.3 - 12.9% | Within acceptance limits | [11] |

| DCQ (mouse blood) | N/A | N/A | 2.3 - 12.9% | Within acceptance limits | [11] |

| BDCQ (mouse blood) | N/A | N/A | 2.3 - 12.9% | Within acceptance limits | [11] |

| HCQ (rat blood) | 2.0 | 2.0 - 5000.0 | < 15% | 86.42–93.77% (Recovery) | [12] |

| Metabolites (rat blood) | 1.0 | 1.0 - 2500.0 | < 15% | 86.42–93.77% (Recovery) | [12] |

Experimental Protocols

This protocol is adapted from methodologies for the analysis of HCQ and its primary metabolites in biological matrices.[5][11][12]

1. Sample Preparation (Protein Precipitation & Cleanup):

- Pipette 50 µL of human whole blood into a 96-well plate.

- Add 100 µL of water and vortex for 10 minutes.

- Add 50 µL of ammonium (B1175870) hydroxide (B78521) (NH4OH) and vortex for 10 seconds. Keep samples on ice.

- Add 1 mL of cold 95:5 acetonitrile/methanol, vortex for 10 seconds, and sonicate for 10 minutes.

- Centrifuge samples at 15,000 rpm at 4°C for 10 minutes.

- Transfer the supernatant to a Captiva EMR—Lipid 96-well plate and apply 2-4 psi of pressure for slow elution.[5]

- Evaporate the eluate to dryness under nitrogen.

- Reconstitute the residue with 100 µL of 95:5 acetonitrile/water with 0.1% formic acid. Vortex, sonicate, and centrifuge.[5]

- Transfer the final supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

- Column: Agilent ZORBAX Eclipse XBD-C8, 2.1 x 50 mm, 3.5 µm (or equivalent C8 column).[5][12]

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[5][11]

- Flow Rate: 0.5 mL/min.[11]

- Column Temperature: 40°C.[11]

- Gradient: Optimized to separate HCQ and its metabolites (DHCQ, DCQ, BDCQ). A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (m/z):

- HCQ: 336.2 → 247.1

- DHCQ: 308.2 → 247.1

- DCQ: 292.2 → 247.1

- BDCQ: 264.1 → 179.1

- Internal Standard (e.g., HCQ-d4): 340.2 → 251.1

- Note: Specific ion transitions and collision energies should be optimized for the instrument in use.

The industrial synthesis of hydroxychloroquine typically involves the condensation of 4,7-dichloroquinoline (B193633) (4,7-DCQ) with a side-chain amine, N'-(ethyl)-N'-(β-hydroxyethyl)-1,4-pentanediamine.

1. Reaction Setup:

- Mix 4,7-dichloroquinoline and 2-[(4-aminopentyl)(ethyl)amino]ethanol in a reaction vessel.

- N,N-diisopropylethylamine can be used as an acid scavenger and solvent.

- The reaction is conducted under an inert protective gas (e.g., Nitrogen or Argon).

2. Reaction Conditions:

- The reaction can be performed at elevated temperatures (e.g., 100-120°C) and, in some methods, under high pressure (e.g., >5 bar) to reduce reaction time and suppress byproduct formation.

3. Work-up and Purification:

- After the reaction is complete, the mixture is cooled.

- The product is extracted using an appropriate organic solvent.

- The organic layers are combined, concentrated under reduced pressure, and purified.

- Purification is typically achieved by recrystallization from a suitable solvent to yield high-purity hydroxychloroquine.

- To produce the sulfate (B86663) salt, the purified hydroxychloroquine base is reacted with sulfuric acid.

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by hydroxychloroquine and a general workflow for its analysis.

Caption: General workflow for the extraction and analysis of hydroxychloroquine from whole blood.

Caption: Key immunomodulatory signaling pathways inhibited by hydroxychloroquine.[13][14][15][16]

References

- 1. allmpus.com [allmpus.com]

- 2. chemicalengineering.quora.com [chemicalengineering.quora.com]

- 3. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Hydroxychloroquine and Its Clinical Implications in Chemoprophylaxis against Malaria Caused by Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic exposure to hydroxychloroquine and its relationship with outcome in severely ill COVID‐19 patients in New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ard.bmj.com [ard.bmj.com]

- 15. droracle.ai [droracle.ai]

- 16. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Characterization of Desethylhydroxychloroquine: A Technical Guide

A comprehensive examination of the synthesis and analytical characterization of desethylhydroxychloroquine (DHCQ), the principal active metabolite of hydroxychloroquine (B89500) (HCQ), is presented in this technical guide. The term "Hydroxychloroquine Acid" is not formally recognized in scientific literature; it is presumed to be a colloquial or mistaken reference to this key metabolite. This document serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Desethylhydroxychloroquine, also known as cletoquine, is formed in the liver through the metabolic desethylation of hydroxychloroquine, a process primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1] As an active metabolite, the synthesis and characterization of DHCQ are crucial for comprehensive pharmacokinetic and pharmacodynamic studies of hydroxychloroquine.

Synthesis of Desethylhydroxychloroquine (DHCQ)

The chemical synthesis of desethylhydroxychloroquine typically involves the alkylation of a suitable diamine precursor. A common synthetic route is the reaction of N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine with 2-bromoethanol.[2]

Experimental Protocol: Synthesis of Desethylhydroxychloroquine

This protocol is adapted from the synthesis of deuterated desethylhydroxychloroquine.[2]

Materials:

-

N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine

-

2-bromoethanol

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., Dichloromethane/Methanol with saturated ammonia)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine in methanol.

-

Addition of Reagent: Cool the solution in an ice/water bath. To the stirred solution, add 2-bromoethanol.

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, as indicated by the consumption of the starting material, the solvent is removed under reduced pressure. The residue can be co-evaporated with ethanol multiple times to ensure the complete removal of volatile impurities.

-

Purification: The resulting crude product is purified by column chromatography on silica gel. The column is typically eluted with a solvent system such as dichloromethane/methanol with a small amount of saturated ammonia (B1221849) to obtain the purified desethylhydroxychloroquine.

-

Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield desethylhydroxychloroquine as a solid. The chemical purity can be assessed by High-Performance Liquid Chromatography (HPLC).[2]

| Parameter | Value | Reference |

| Starting Material | N4-(7-chloroquinolin-4-yl)pentane-1,4-diamine | [2] |

| Reagent | 2-bromoethanol | [2] |

| Solvent | Methanol | [2] |

| Reaction Time | 8 hours | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Purification Method | Column Chromatography | [2] |

| Expected Purity | >95% | [1][3] |

Table 1: Summary of Synthesis Parameters for Desethylhydroxychloroquine.

Synthesis workflow for Desethylhydroxychloroquine.

Characterization of Desethylhydroxychloroquine (DHCQ)

The structural confirmation and purity assessment of synthesized DHCQ are performed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Aromatic protons of the quinoline (B57606) ring system.

-

Signals corresponding to the pentyl chain protons.

-

Methylene protons adjacent to the amino and hydroxyl groups.

-

A methyl group doublet.

Expected ¹³C NMR Features:

-

Aromatic carbons of the quinoline ring system.

-

Aliphatic carbons of the pentyl chain and the ethanolamine (B43304) moiety.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of DHCQ, confirming its identity. The nominal mass of DHCQ (C₁₆H₂₂ClN₃O) is 307.8 g/mol .[1][3]

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of DHCQ.

Instrumentation:

-

A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically around 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₂ClN₃O | [1][3] |

| Molecular Weight | 307.8 g/mol | [1][3] |

| Ionization Mode | ESI+ | |

| Precursor Ion (m/z) | [M+H]⁺ | |

| Product Ions (m/z) | Fragmentation dependent on instrument |

Table 2: Mass Spectrometry Parameters for Desethylhydroxychloroquine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of synthesized DHCQ and for its quantification in various matrices.

Experimental Protocol: HPLC with Fluorescence Detection

Instrumentation:

-

An HPLC system equipped with a fluorescence detector.

Chromatographic Conditions (Example): [4]

-

Column: YMC-Triart C18 column (250 × 4.6 mm, 5 µm).[4]

-

Mobile Phase: 20 mM sodium phosphate (B84403) buffer solution containing 0.25% triethylamine (B128534) (pH 8.0)-acetonitrile (60:40, v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with excitation at 337 nm and emission at 405 nm.[4]

-

Run Time: Approximately 9 minutes.[4]

| Parameter | Value | Reference |

| Column | YMC-Triart C18 (250 × 4.6 mm, 5 µm) | [4] |

| Mobile Phase | 20 mM Sodium Phosphate Buffer (pH 8.0) with 0.25% Triethylamine : Acetonitrile (60:40) | [4] |

| Flow Rate | 1.0 mL/min | |

| Detection | Fluorescence (Ex: 337 nm, Em: 405 nm) | [4] |

| Linearity Range | 3-3000 ng/mL | [4] |

Table 3: HPLC Parameters for the Analysis of Desethylhydroxychloroquine.

Analytical workflow for the characterization of DHCQ.

This technical guide provides a foundational understanding of the synthesis and characterization of desethylhydroxychloroquine. The detailed protocols and tabulated data offer a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism. The application of these methods will facilitate further investigations into the biological role and clinical significance of this primary metabolite of hydroxychloroquine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Desethyl Hydroxychloroquine | CAS 4298-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Hydroxychloroquine

An Important Note on Terminology: The term "Hydroxychloroquine Acid" is not a standard chemical classification. Hydroxychloroquine (B89500) is a weak diprotic base. It is most commonly formulated and administered as a sulfate (B86663) salt to improve its solubility and stability. This guide will detail the physicochemical properties of both the hydroxychloroquine (HCQ) free base and its prevalent sulfate salt form.

Hydroxychloroquine is a 4-aminoquinoline (B48711) drug known for its use in the prevention and treatment of malaria.[1] It is also widely utilized as a disease-modifying antirheumatic drug (DMARD) for autoimmune conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1][2] Its therapeutic effects are deeply rooted in its physicochemical characteristics, which dictate its absorption, distribution, mechanism of action, and overall clinical profile.

Core Physicochemical Properties

The fundamental physicochemical properties of hydroxychloroquine and its sulfate salt are summarized below. These parameters are critical for drug formulation, pharmacokinetic modeling, and understanding its biological activity.

| Property | Hydroxychloroquine (Base) | Hydroxychloroquine Sulfate | Source(s) |

| IUPAC Name | 2-[--INVALID-LINK--amino]ethanol | 2-[--INVALID-LINK--amino]ethanol;sulfuric acid | [3][4] |

| Molecular Formula | C₁₈H₂₆ClN₃O | C₁₈H₂₆ClN₃O · H₂SO₄ | [5][6] |

| Molecular Weight | 335.87 g/mol | 433.95 g/mol | [5][6] |

| Appearance | White crystalline solid | White or practically white, crystalline powder with a bitter taste. | [5][7] |

| Melting Point | 89-91 °C | Exists in two forms: ~198 °C and ~240 °C | [3][7] |

| Dissociation Constants (pKa) | Two primary pKa values: 8.3 and 9.7. A third is <4.0. | Not directly applicable; properties are dictated by the base. | [8][9][10] |

| LogP (Octanol/Water) | 3.6 - 3.87 | Not applicable (salt form) | [3][11][12] |

| Aqueous Solubility | 26.1 mg/L (poorly soluble) | Freely soluble in water (≥200 g/L) | [7][11][13] |

Mechanism of Action: A Physicochemical Perspective

Hydroxychloroquine's mechanism of action is intrinsically linked to its nature as a weak base.[14] It readily crosses cell membranes in its un-ionized state and accumulates in acidic intracellular compartments like lysosomes and endosomes.[2][15]

Inside these organelles, the acidic environment protonates HCQ. This ionization traps the molecule within the lysosome, leading to an increase in the organelle's internal pH.[2][16] This alkalinization disrupts the function of acid-dependent enzymes, interfering with critical cellular processes including:

-

Antigen Presentation: It impairs the processing of antigens and their loading onto Major Histocompatibility Complex (MHC) class II molecules, which is a key step in activating T cells and the adaptive immune response.[15][17]

-

Toll-Like Receptor (TLR) Signaling: By altering endosomal pH and binding to nucleic acids, HCQ inhibits the activation of endosomal TLRs, particularly TLR7 and TLR9.[2][14][17] These receptors are crucial for detecting viral and self-nucleic acids and triggering inflammatory responses. Inhibition of TLR signaling reduces the production of pro-inflammatory cytokines like interferons, TNF-α, and various interleukins.[2][17]

Caption: Inhibition of the TLR9 signaling pathway by Hydroxychloroquine.

Key Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring pKa, LogP, and solubility.

The pKa, or acid dissociation constant, is a measure of a molecule's acidity or basicity. For a multi-protic base like hydroxychloroquine, potentiometric titration is a reference method for its determination.[18]

-

Preparation: A precise amount of hydroxychloroquine is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (like ethanol) to ensure solubility across the pH range.[18]

-

Titration: The solution is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

pKa Calculation: The pKa values correspond to the pH at the half-equivalence points on the titration curve, where half of a specific basic functional group has been protonated. For a diprotic base, two distinct inflection points and corresponding pKa values can be identified.

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its permeability across biological membranes. The shake-flask method is considered the gold standard for LogP determination.[19][20][21]

-

Phase Preparation: Equal volumes of n-octanol and a pH 7.4 phosphate (B84403) buffer are mixed and shaken vigorously (e.g., for 24 hours) to ensure mutual saturation. The two phases are then separated.[22]

-

Compound Addition: A known amount of the test compound (hydroxychloroquine) is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration: The two phases are combined in a flask, which is then shaken or agitated for a sufficient period (e.g., 24-72 hours) to allow the compound to partition between the two layers and reach equilibrium.[23]

-

Phase Separation: The mixture is allowed to stand until the octanol (B41247) and aqueous layers are clearly separated. Centrifugation can be used to facilitate a clean separation.

-

Concentration Measurement: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Solubility is a critical property that affects a drug's dissolution rate and bioavailability. The equilibrium shake-flask method is a standard procedure recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[24][25]

-

Medium Preparation: Prepare aqueous buffer solutions at various pH points relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[25] The experiments should be conducted at a constant temperature, typically 37 ± 1 °C.[26]

-

Sample Preparation: Add an excess amount of the solid drug (hydroxychloroquine sulfate) to flasks containing the prepared buffer solutions. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The flasks are sealed and agitated (e.g., in a shaker bath) for a predetermined period (often 24 to 72 hours) to ensure equilibrium is reached.[23][26] The concentration of the dissolved drug should be monitored over time until it reaches a plateau.[26]

-

Sample Processing: At the end of the equilibration period, undissolved solid is removed from the solution, typically by filtration (e.g., using a 0.45 μm filter) or centrifugation.[26]

-

Analysis: The concentration of the dissolved drug in the clear filtrate or supernatant is determined using a validated, stability-indicating analytical method like HPLC.[23]

-

pH Verification: The final pH of each saturated solution should be measured to ensure it has not deviated significantly during the experiment.[25] The lowest solubility value measured across the physiological pH range is used for BCS classification.[25]

References

- 1. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxychloroquine Sulfate | C18H28ClN3O5S | CID 12947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Hydroxychloroquine [drugfuture.com]

- 8. Chloroquine and hydroxychloroquine binding to melanin: Some possible consequences for pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. Solved Problem 10: The experimentally determined pKa values | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. HYDROXYCHLOROQUINE - Hydroxychloroquine sulfate [products.sanofi.us]

- 14. sdpomf.com [sdpomf.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 24. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 25. who.int [who.int]

- 26. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Solubility and Stability of Hydroxychloroquine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of hydroxychloroquine (B89500), a cornerstone molecule in the treatment of malaria and various autoimmune diseases. The following sections detail its physicochemical properties, behavior in different solvents and under various stress conditions, and the standardized methodologies for these assessments.

Hydroxychloroquine: Physicochemical Properties

Hydroxychloroquine (HCQ) is a 4-aminoquinoline (B48711) derivative, commonly used as its sulfate (B86663) salt to enhance its aqueous solubility. It is a weak base with three protonatable nitrogen atoms, which dictates its pH-dependent solubility and cellular accumulation.

| Property | Value | Reference |

| Chemical Name | 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethan-1-ol | |

| Molecular Formula | C₁₈H₂₆ClN₃O (Base) | |

| Molecular Weight | 335.88 g/mol (Base), 433.95 g/mol (Sulfate Salt) | [1] |

| pKa Values | <4.0 (quinoline ring nitrogen), 8.3, 9.7 (side chain nitrogens) | [2] |

Solubility Profile

The solubility of hydroxychloroquine is highly dependent on its form (free base vs. salt) and the pH of the medium. The sulfate salt is generally described as freely soluble in water.

Aqueous and Organic Solubility

The solubility in various solvents is summarized below. As a weak base, its solubility in aqueous media is significantly influenced by pH.

| Solvent | Form | Solubility | Reference |

| Water | Sulfate Salt | ~200 mg/mL (freely soluble) | [3] |

| Water | Sulfate Salt | ≥40 mg/mL | [4] |

| Water | Sulfate Salt | Soluble to at least 20% | |

| Water | Free Base | 0.0261 mg/mL (poorly soluble) | [5] |

| PBS (pH 7.2) | Sulfate Salt | ~5 mg/mL | [2] |

| Ethanol (96%) | Sulfate Salt | Practically insoluble | [1][3] |

| Methylene Chloride | Sulfate Salt | Practically insoluble | [3] |

| Ethanol | Sulfate Salt | Sparingly soluble | [2] |

| DMSO | Sulfate Salt | Sparingly soluble | [2] |

| Dimethylformamide | Sulfate Salt | Sparingly soluble | [2] |

pH-Dependent Aqueous Solubility

Hydroxychloroquine's pKa values indicate that it is predominantly ionized in acidic to neutral pH, contributing to its higher solubility. As the pH becomes more alkaline, the proportion of the less soluble, unionized free base increases, leading to a decrease in overall solubility. A qualitative representation of this relationship is depicted below.

Caption: pH effect on Hydroxychloroquine's ionization and solubility.

Stability Profile

Stability studies are crucial to understand how the quality of hydroxychloroquine varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

Summary of Forced Degradation Studies

Hydroxychloroquine is susceptible to degradation under oxidative and photolytic conditions, and to a lesser extent, under strongly basic and high-temperature conditions.

| Stress Condition | Observations | Reference |

| Acid Hydrolysis | Generally stable. One study showed stability in up to 6.0 M HCl at 60°C for 72 hours. | [6] |

| Base Hydrolysis | Stable in 1.0 M NaOH at 60°C for 70 hours. Degrades by ~15% in 6.0 M NaOH at 70°C within 2.5 hours. | [6] |

| Oxidation | Very sensitive to oxidation (e.g., with H₂O₂ or sodium hypochlorite). | [6] |

| Thermal Degradation | Stable at 105°C for 7 days in solid form. | [4] |

| Photostability | Sensitive to light. Exposure to UV light (254 nm) at 38°C resulted in ~15% degradation within 40 hours. | [6][7] |

Degradation Pathways

Forced degradation studies have elucidated several potential degradation pathways for hydroxychloroquine. The primary routes involve oxidation of the side chain and modifications to the quinoline (B57606) ring.

Caption: Major degradation routes of Hydroxychloroquine under stress.

Experimental Protocols

The following sections provide detailed methodologies for the assessment of hydroxychloroquine's solubility and stability.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Caption: Experimental workflow for the Shake-Flask solubility method.

Methodology:

-

Preparation of Solvent: Prepare aqueous buffers at various pH values (e.g., from pH 2 to 10) or select the desired organic solvent.

-

Addition of Compound: Add an excess amount of solid hydroxychloroquine sulfate to a clear glass vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker water bath or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours).[8]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of hydroxychloroquine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, by comparing the response to a standard curve of known concentrations.[9]

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Protocol for Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or product over time. For hydroxychloroquine, a reversed-phase HPLC method is commonly employed.

Methodology:

-

Chromatographic System:

-

Column: C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.3 M potassium dihydrogen phosphate, pH adjusted to 2.5) and acetonitrile (B52724) in a gradient or isocratic elution.[4]

-

Flow Rate: Typically 1.0 to 1.5 mL/min.[4]

-

Detection: UV detection at a wavelength where hydroxychloroquine has significant absorbance, such as 220 nm, 254 nm, or 343 nm.[4]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of hydroxychloroquine sulfate of known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the stock solution.

-

Sample Preparation (from Forced Degradation Study):

-

For samples from acid or base hydrolysis, neutralize the solution before dilution.

-

Dilute the stressed samples with the diluent to a concentration comparable to the working standard.

-

Filter the samples through a 0.45 µm filter before injection.

-

-

-

Forced Degradation Procedure:

-

Acid Hydrolysis: Dissolve HCQ in 0.1 M - 2 N HCl and heat at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30 minutes to 24 hours).[4]

-

Base Hydrolysis: Dissolve HCQ in 0.1 M - 2 N NaOH and heat at a controlled temperature (e.g., 70°C) for a defined period.[4]

-

Oxidative Degradation: Treat an aqueous solution of HCQ with 3-10% hydrogen peroxide (H₂O₂) at room temperature or elevated temperature for several hours.[4]

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) in an oven for an extended period (e.g., 7 days).[4]

-

Photodegradation: Expose a solution of HCQ or the solid powder to UV (e.g., 200 Watt hours/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.[4][11]

-

-

Analysis and Data Interpretation:

-

Inject the prepared standard and stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent hydroxychloroquine peak.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other.

-

Calculate the percentage of degradation by comparing the peak area of hydroxychloroquine in the stressed sample to that of an unstressed control sample.

-

Conclusion

This guide provides foundational data and methodologies for the study of hydroxychloroquine's solubility and stability. The provided protocols for the shake-flask method and stability-indicating HPLC analysis serve as a robust starting point for researchers in formulation development, quality control, and analytical sciences. A thorough understanding of these properties is essential for the development of safe, effective, and stable pharmaceutical products containing hydroxychloroquine.

References

- 1. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 2. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. scribd.com [scribd.com]

- 10. akjournals.com [akjournals.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Core Mechanism of Action of Hydroxychloroquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxychloroquine (B89500) (HCQ), a 4-aminoquinoline (B48711) derivative, has long been a cornerstone in the treatment of malaria and several autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Its therapeutic efficacy stems from a complex and multifaceted mechanism of action, primarily centered on its ability to accumulate in acidic intracellular organelles. This guide provides a detailed examination of the core molecular and cellular mechanisms of HCQ, focusing on its immunomodulatory and autophagy-inhibiting properties. It synthesizes quantitative data from various studies, details key experimental protocols for investigating its effects, and provides visual representations of the critical pathways it modulates.

Core Mechanisms of Action

Hydroxychloroquine is a weak base that readily permeates cell membranes in its unprotonated state. Upon entering acidic intracellular compartments such as endosomes, lysosomes, and the Golgi apparatus, it becomes protonated and trapped, leading to its accumulation and a subsequent increase in the luminal pH of these organelles.[1][2][3] This fundamental action underlies its broad biological effects.

Immunomodulation and Anti-inflammatory Effects

HCQ's clinical efficacy in autoimmune disorders is largely attributed to its ability to dampen both innate and adaptive immune responses through several interconnected mechanisms.

A primary immunomodulatory mechanism of HCQ is the inhibition of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are crucial sensors of nucleic acids in the innate immune system.[4][5] By increasing the pH of the endosome, HCQ interferes with TLR processing and maturation.[1][6] Furthermore, HCQ can directly bind to nucleic acid ligands, preventing their interaction with TLRs and blocking downstream signaling cascades that lead to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines like TNF-α.[5][7][8] This disruption is critical in diseases like SLE, where the aberrant activation of these pathways by self-nucleic acids is a key pathogenic feature.

HCQ disrupts the processing and presentation of antigens to CD4+ T cells, a critical step in initiating an adaptive immune response.[1] Antigen-presenting cells (APCs), such as macrophages and dendritic cells, internalize antigens into endosomes where they are degraded by pH-dependent proteases into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules. By raising the pH of these acidic vesicles, HCQ inhibits the activity of these proteases, leading to improper antigen processing.[2] This impairment diminishes the formation of peptide-MHC class II complexes, reducing their presentation on the APC surface and thereby down-regulating the activation of autoreactive CD4+ T cells.[1][2]

Inhibition of Autophagy

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. The process culminates in the fusion of a double-membraned vesicle, the autophagosome, with a lysosome to form an autolysosome, where the contents are degraded. HCQ is a well-established inhibitor of the late stage of autophagy.[9] By increasing the lysosomal pH, HCQ impairs the function of lysosomal hydrolases and, critically, blocks the fusion of autophagosomes with lysosomes.[9][10] This blockade leads to the accumulation of autophagosomes and autophagy substrates like p62/SQSTM1 within the cell.[11][12] This mechanism is of significant interest in oncology, as cancer cells often upregulate autophagy to survive metabolic stress and chemotherapy, making autophagy inhibition a promising anti-cancer strategy.[13]

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of hydroxychloroquine across various experimental systems.

Table 1: Cytotoxicity of Hydroxychloroquine (HCQ) in Various Cell Lines

| Cell Line | Cell Type | Assay Duration | CC50 / IC50 (µM) | Reference |

|---|---|---|---|---|

| H9C2 | Rat Cardiomyoblast | 72 h | 25.75 | [1] |

| HEK293 | Human Embryonic Kidney | 72 h | 15.26 | [1] |

| IEC-6 | Rat Intestinal Epithelial | 72 h | 20.31 | [1] |

| Vero | Monkey Kidney Epithelial | 72 h | 56.19 | [1] |

| ARPE-19 | Human Retinal Pigment Epithelial | 72 h | 72.87 | [1] |

| A549 | Human Lung Carcinoma | - | 13.6 | [14] |

| HuCCT-1 | Human Cholangiocarcinoma | - | 168.4 | [15] |

| CCLP-1 | Human Cholangiocarcinoma | - | 113.36 | [15] |

CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Effect of Hydroxychloroquine (HCQ) on Cytokine Production

| Cytokine | Cell Type | Stimulation | HCQ Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| IL-6 | Human PBMCs | TLR7 (Imiquimod) | Inhibition | -71.3% (in vivo study) | [16] |

| IFN-α | Human PBMCs | TLRs | Inhibition | IC50 > 100 ng/mL | [16] |

| IL-6 | Human PBMCs | PMA + Ionomycin | Inhibition | Dose-dependent reduction | [17] |

| IL-17 | Human PBMCs | PMA + Ionomycin | Inhibition | Dose-dependent reduction | [17] |

| IL-22 | Human PBMCs | PMA + Ionomycin | Inhibition | Dose-dependent reduction | [17] |

| TNF-α | Human Serum (SLE patients) | - | Reduction | Significant (p < 0.0001) | |

| IL-6 | Human Serum (SLE patients) | - | Reduction | Significant (p = 0.0006) | |

| IL-1α | Human Monocytes | LPS | Inhibition | Preferential inhibition noted |

PBMCs: Peripheral Blood Mononuclear Cells; PMA: Phorbol 12-myristate 13-acetate; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of HCQ's mechanisms. The following are representative protocols for key experiments.

Protocol 1: Measurement of Endosomal/Lysosomal pH

This protocol describes a ratiometric fluorescence-based method to quantify the luminal pH of acidic organelles using fluorescently-labeled dextran (B179266) and flow cytometry.

Objective: To measure changes in endosomal/lysosomal pH in cells following treatment with HCQ.

Materials:

-

Cells of interest (e.g., dendritic cells, macrophages)

-

Complete cell culture medium

-

Fluorescein (FITC)-conjugated dextran (pH-sensitive)

-

Alexa Fluor 647-conjugated dextran (pH-insensitive reference)

-

Hydroxychloroquine (HCQ)

-

PBS containing 1% BSA (Wash Buffer)

-

FACS buffer (e.g., PBS with 2% FBS, 1 mM EDTA)

-

pH calibration buffers (a series of buffers with known pH values from 4.0 to 8.0)

-

Triton X-100 or other permeabilizing agent

-

Flow cytometer with 488 nm and 633 nm lasers

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest cells and wash twice with PBS. Resuspend cells in pre-warmed complete medium at a concentration of ~3 x 10^6 cells/mL.

-

HCQ Treatment (Optional): Pre-treat cells with the desired concentration of HCQ for a specified duration (e.g., 1-2 hours) at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.

-

Dextran Loading (Pulse): Add a mixture of FITC-dextran (e.g., 1 mg/mL) and Alexa Fluor 647-dextran (e.g., 0.5 mg/mL) to the cell suspension. Incubate for 10-20 minutes at 37°C to allow for endocytosis. As a negative control, keep one sample at 4°C to prevent active uptake.

-

Wash: Stop the uptake by adding a large volume of ice-cold Wash Buffer. Wash the cells extensively (at least 4-6 times) with cold Wash Buffer to remove all non-internalized dextran.

-

Chase (Optional): To track dextran trafficking to late endosomes/lysosomes, resuspend the cells in pre-warmed medium and incubate at 37°C for various time points (e.g., 30 min, 60 min).

-

Sample Acquisition: Resuspend the final cell pellets in FACS buffer and analyze immediately on a flow cytometer. Acquire fluorescence data for both FITC (e.g., FL1 channel) and Alexa Fluor 647 (e.g., FL4 channel).

-

Generation of pH Standard Curve: a. Load a separate, large batch of cells with both dextrans as described in Step 3. b. Wash thoroughly and then divide the cells into separate tubes, one for each pH calibration buffer. c. Resuspend each cell pellet in a different pH buffer containing a low concentration of Triton X-100 (e.g., 0.01%) to permeabilize the membranes and equilibrate the internal organelle pH with the external buffer pH. d. Immediately analyze these samples by flow cytometry to determine the ratio of FITC MFI to Alexa Fluor 647 MFI for each known pH. e. Plot the MFI ratio (Y-axis) against the known pH values (X-axis) and fit the data with a non-linear regression to generate a standard curve.

-

Data Analysis: For each experimental sample, calculate the ratio of the mean fluorescence intensity (MFI) of FITC to Alexa Fluor 647. Use the standard curve generated in Step 7 to convert this ratio into an absolute pH value for the endocytic compartment.

Protocol 2: Assessment of Autophagic Flux by Western Blot

This protocol details the measurement of autophagic flux by monitoring the levels of LC3-II and p62/SQSTM1 in the presence and absence of a lysosomal inhibitor.

Objective: To determine if HCQ inhibits autophagic flux, leading to the accumulation of autophagosomes.

Materials:

-

Cells of interest cultured in appropriate plates

-

Hydroxychloroquine (HCQ)

-

Bafilomycin A1 (BafA1) or Chloroquine (CQ) as a positive control for lysosomal inhibition

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 12-15% acrylamide (B121943) for LC3 resolution)

-

PVDF or nitrocellulose membranes

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Methodology:

-

Experimental Setup: Plate cells to achieve 70-80% confluency at the time of harvest. Prepare four experimental groups:

-

Group 1: Untreated Control (Vehicle)

-

Group 2: HCQ treatment

-

Group 3: Bafilomycin A1 treatment (e.g., 100 nM for the last 2-4 hours of culture)

-

Group 4: HCQ + Bafilomycin A1 co-treatment

-

-

Treatment: Treat cells with the desired concentration of HCQ for a specified time (e.g., 6-24 hours). For groups 3 and 4, add BafA1 for the final 2-4 hours of the total treatment time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein (e.g., 20-30 µg) onto a high-percentage SDS-PAGE gel to ensure separation of LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipid-conjugated form, ~14 kDa). c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash again and apply ECL substrate. h. Capture the chemiluminescent signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities using software like ImageJ.

-

LC3-II Analysis: Compare the levels of LC3-II (normalized to β-actin). An increase in LC3-II in the HCQ-treated group compared to the control suggests autophagosome accumulation.

-

Autophagic Flux: The key comparison is between the group with the inhibitor alone (BafA1) and the group with HCQ + BafA1. If HCQ blocks flux, the addition of BafA1 to HCQ-treated cells will not cause a further significant increase in LC3-II levels, as the pathway is already blocked. Autophagic flux is calculated as the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

-

p62 Analysis: p62 is a substrate of autophagy and is degraded in the autolysosome. An inhibition of autophagy will lead to an accumulation of p62. Compare p62 levels (normalized to β-actin) across the groups. An increase in p62 in the HCQ-treated group is indicative of blocked autophagic flux.

-

Conclusion

The mechanism of action of hydroxychloroquine is complex, revolving around its fundamental property as a lysosomotropic agent. By elevating the pH of acidic intracellular vesicles, it initiates a cascade of immunomodulatory effects, including the critical inhibition of nucleic acid-sensing TLRs and the impairment of antigen presentation. Simultaneously, this pH alteration effectively blocks the terminal stages of autophagy, a mechanism of increasing importance in cancer therapeutics. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further explore and leverage the multifaceted pharmacology of this established drug in novel therapeutic contexts. A thorough understanding of these core mechanisms is essential for the rational design of new drug development strategies and clinical trials.

References

- 1. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 | CHDR [chdr.nl]

- 3. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxychloroquine’s diverse targets: a new frontier in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Significantly enhanced tumor cellular and lysosomal hydroxychloroquine delivery by smart liposomes for optimal autophagy inhibition and improved antitumor efficiency with liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydroxychloroquine Mitigates Cytokine Storm and Prevents Critical Illness Neuromyopathy in a Rat Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective regulation of cytokine secretion by hydroxychloroquine: inhibition of interleukin 1 alpha (IL-1-alpha) and IL-6 in human monocytes and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Hydroxychloroquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (B89500) (HCQ), a 4-aminoquinoline (B48711) derivative, is a cornerstone in the management of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1][2] Initially developed as an antimalarial agent, its immunomodulatory and anti-inflammatory properties have led to its widespread use in rheumatology.[3][4] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of hydroxychloroquine, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development.

Pharmacokinetics

The pharmacokinetic profile of hydroxychloroquine is characterized by rapid absorption, extensive tissue distribution, and a long terminal half-life.[4][5] These properties are crucial for understanding its therapeutic window and potential for toxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Hydroxychloroquine is readily absorbed from the gastrointestinal tract following oral administration, with a bioavailability of approximately 70-80%.[2][6] Peak plasma concentrations are typically reached within 3-5 hours.[3]

-

Distribution: A key feature of HCQ is its exceptionally large volume of distribution, a result of extensive sequestration in tissues, particularly melanin-containing tissues like the retina.[2][3] It concentrates highly in organs such as the lungs, kidneys, liver, and spleen.[3] This extensive tissue binding contributes to its long half-life. Protein binding in plasma is moderate, around 40-50%.[2][3][7]

-

Metabolism: HCQ is metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[5] The main enzymes involved in its N-dealkylation to pharmacologically active metabolites, such as desethylhydroxychloroquine (DHCQ), are CYP2C8, CYP3A4, and CYP2D6.[3][8]

-

Excretion: Elimination of hydroxychloroquine and its metabolites occurs primarily through the kidneys.[2] A significant portion of the drug is excreted unchanged in the urine.[2] Due to its large volume of distribution, the terminal elimination half-life is very long, ranging from 30 to 60 days.[2][3]

A visual summary of the ADME process for hydroxychloroquine is provided below.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of hydroxychloroquine from various studies.

| Parameter | Value | Reference |

| Bioavailability (F) | ~74% | [9] |

| Time to Peak Concentration (Tmax) | 3-5 hours | [3] |

| Volume of Distribution (Vd) | 5,522 L (blood), 44,257 L (plasma) | [3][10] |

| Plasma Protein Binding | ~40-50% | [3][7] |

| Clearance (CL/F) | 15.5 L/h | [3] |

| Terminal Half-life (t1/2) | 30-60 days | [2][3] |

Experimental Protocols for Pharmacokinetic Analysis

Study Design: Pharmacokinetic parameters of hydroxychloroquine are typically determined through clinical studies involving healthy volunteers or patient populations. A common design is a single-dose or multiple-dose study, often with a crossover design to compare different formulations.[3]

Sample Collection: Blood samples are collected at predetermined time points after drug administration.[7] For a comprehensive pharmacokinetic profile, sampling is continued for an extended period due to the long half-life of the drug. Plasma or whole blood is separated and stored, typically at -70°C, until analysis.[7]

Analytical Method: Quantification of hydroxychloroquine and its metabolites in biological matrices is most commonly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[11] This method offers high sensitivity and specificity. The general workflow is as follows:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is used to remove proteins and other interfering substances from the plasma or blood samples.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 column is typically used to separate hydroxychloroquine and its metabolites from other components in the sample.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites.

The workflow for a typical pharmacokinetic study is illustrated below.

Pharmacodynamics

The pharmacodynamic effects of hydroxychloroquine are complex and multifaceted, primarily revolving around its immunomodulatory and anti-inflammatory actions.[3] Its mechanisms are not fully elucidated but are known to involve interference with several cellular pathways.

Mechanism of Action

Hydroxychloroquine is a weak base that accumulates in acidic intracellular compartments such as lysosomes and endosomes.[1][12] This accumulation leads to an increase in the pH of these organelles, which in turn disrupts multiple cellular processes:

-

Inhibition of Antigen Presentation: By increasing lysosomal pH, hydroxychloroquine inhibits the activity of lysosomal enzymes responsible for processing antigens.[1][12] This impairs the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the presentation of autoantigens to T-helper cells.[13]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Hydroxychloroquine is a known inhibitor of endosomal TLRs, particularly TLR7 and TLR9, which recognize nucleic acids.[12][14] It is thought to interfere with TLR signaling by either increasing the endosomal pH, which is required for TLR activation, or by directly binding to nucleic acid ligands, preventing their interaction with the receptors.[14][15] This leads to a reduction in the production of pro-inflammatory cytokines, such as type I interferons and TNF-α.[12][14]

-

Interference with Autophagy: By alkalinizing lysosomes, hydroxychloroquine can inhibit the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[4][13]

The signaling pathway for TLR9 inhibition by hydroxychloroquine is depicted below.

References

- 1. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early-Stage Toxicological Screening of Hydroxychloroquine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the early-stage toxicological screening of hydroxychloroquine (B89500) (HCQ). Given that the term "Hydroxychloroquine Acid" is not standard, this document focuses on the well-established lysosomotropic properties of hydroxychloroquine, a weak base that accumulates in acidic organelles like lysosomes, which is a key driver of its toxicological profile.

Introduction to Hydroxychloroquine Toxicology

Hydroxychloroquine, a 4-aminoquinoline (B48711) derivative, is widely used as an antimalarial and for the treatment of autoimmune diseases.[1] Its mechanism of action is closely linked to its ability to accumulate in lysosomes, increasing the intra-lysosomal pH.[2][3] This disruption of lysosomal function is a primary contributor to its various toxicities. Early-stage toxicological screening is crucial to identify potential liabilities and guide further drug development. This guide outlines key in vitro and in vivo assays for a comprehensive preclinical safety assessment.

Quantitative Toxicological Data

A summary of key quantitative data from in vitro and in vivo studies is presented below to facilitate a comparative assessment of hydroxychloroquine's toxicological profile.

Table 1: In Vitro Cytotoxicity of Hydroxychloroquine

| Cell Line | Assay Type | Endpoint | Value (µM) | Exposure Time (h) | Reference |

| H9c2 (cardiomyocytes) | Cell Proliferation | CC50 | 29.55 | 48 | [4] |

| H9c2 (cardiomyocytes) | Cell Proliferation | CC50 | 15.26 | 72 | [4] |

| HepG2 (hepatocytes) | Cell Viability | - | - | - | |

| HEK293 (kidney) | Cell Proliferation | CC50 | 9.883 | 72 | [5] |

| A549 (lung) | MTT | IC50 | >100 | 48 | [6] |

| Wi38 (normal lung fibroblast) | MTT | IC50 | >100 | 48 | [6] |

| Vero (kidney) | Cell Proliferation | CC50 | 92.35 | 72 | [5] |

| ARPE-19 (retinal pigment) | Cell Proliferation | CC50 | 49.24 | 72 | [5] |

| HMC (mesangial cells) | CCK-8 | IC50 | 20.13 | 48 |

CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Toxicological Data for Hydroxychloroquine

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | SGOT (U/L) | Significantly Increased | [7] |

| Rat | Oral | SGPT (U/L) | Significantly Increased | [7] |

| Rat | Oral | ALP (U/L) | Significantly Increased | [8] |

| Rat | Oral | Serum Creatinine (mg/dL) | Significantly Increased | [7] |

| Rat | Oral | Serum Urea (mg/dL) | Significantly Increased | [7] |

| Rat (chronic) | Oral (20 mg/kg) | Liver Superoxide Dismutase | ~2-fold increase | [9] |

| Rat (chronic) | Oral (20 mg/kg) | Liver Glutathione Peroxidase | Decreased | [9] |

| Rat (chronic) | Oral (20 mg/kg) | Kidney MDA levels | Increased | [9] |

SGOT: Serum glutamic-oxaloacetic transaminase; SGPT: Serum glutamic-pyruvic transaminase; ALP: Alkaline phosphatase; MDA: Malondialdehyde.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of hydroxychloroquine and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[10]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing 40-50 µg/mL of neutral red for 2-3 hours.[11]

-

Washing: Remove the neutral red medium and wash the cells with PBS.

-

Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[12]

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[12]

In Vitro Genotoxicity Assay: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: After treatment with hydroxychloroquine, harvest the cells and resuspend them in ice-cold PBS.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail.

In Vitro Organ-Specific Toxicity Models

The H9c2 cell line, derived from embryonic rat heart tissue, is a common model for in vitro cardiotoxicity screening.[13]

-

Cell Culture: Culture H9c2 cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Compound Exposure: Treat the cells with a range of hydroxychloroquine concentrations.

-

Endpoint Analysis: Assess cardiotoxicity through various endpoints, including:

-

Cytotoxicity: Using the MTT or NRU assay as described above.

-

Mitochondrial Function: Evaluate changes in mitochondrial membrane potential using fluorescent probes like JC-1 or TMRM.

-

Beating Rate and Arrhythmia: For spontaneously beating H9c2 cells or iPSC-derived cardiomyocytes, use microelectrode arrays (MEAs) to measure changes in field potential duration and beat rate.

-

The HepG2 human hepatoma cell line is widely used for in vitro hepatotoxicity studies due to its metabolic capabilities.

-

Cell Culture: Maintain HepG2 cells in a suitable medium (e.g., MEM with 10% FBS).

-

Compound Exposure: Expose the cells to different concentrations of hydroxychloroquine.

-

Endpoint Analysis: Evaluate hepatotoxicity by measuring:

-

Cytotoxicity: Using the MTT or NRU assay.

-